molecular formula C9H10N2O B13937342 Benzenecarboximidamide, 3-acetyl- CAS No. 61625-21-6

Benzenecarboximidamide, 3-acetyl-

Cat. No.: B13937342
CAS No.: 61625-21-6
M. Wt: 162.19 g/mol
InChI Key: QCJAIQCBNVEBKG-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 3-acetyl- is an organic compound with the molecular formula C9H10N2O It is a derivative of benzenecarboximidamide, where an acetyl group is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidamide, 3-acetyl- typically involves the acylation of benzenecarboximidamide. One common method is the Friedel-Crafts acylation, where benzenecarboximidamide reacts with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of benzenecarboximidamide, 3-acetyl- may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or chromatography. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-acetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Meta-substituted derivatives based on the electrophile used.

Scientific Research Applications

Benzenecarboximidamide, 3-acetyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenecarboximidamide, 3-acetyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation . This inhibition can lead to antiproliferative effects in cancer cells by disrupting their metabolic processes.

Comparison with Similar Compounds

Benzenecarboximidamide, 3-acetyl- can be compared with other similar compounds such as:

List of Similar Compounds

  • Benzenesulfonamide
  • Benzamide
  • Benzenecarboxamide

Benzenecarboximidamide, 3-acetyl- stands out due to its unique acetyl group, which influences its reactivity and biological activity.

Properties

CAS No.

61625-21-6

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-acetylbenzenecarboximidamide

InChI

InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-5H,1H3,(H3,10,11)

InChI Key

QCJAIQCBNVEBKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=N)N

Origin of Product

United States

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